molecular formula C10H7N3S B056887 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine CAS No. 115749-42-3

2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine

Cat. No.: B056887
CAS No.: 115749-42-3
M. Wt: 201.25 g/mol
InChI Key: JZCAAAHWCAATEC-UHFFFAOYSA-N
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Description

2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry. This compound is characterized by the fusion of an imidazo[1,2-a]pyrimidine core with a thiophene ring, making it a versatile scaffold for various chemical reactions and applications .

Future Directions

Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry . Future research may focus on the development of new imidazo[1,2-a]pyrimidine derivatives as potential therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyrimidine with thiophene-2-carbaldehyde under acidic conditions, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine is unique due to the presence of both the imidazo[1,2-a]pyrimidine core and the thiophene ring, which confer distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with diverse applications in chemistry, biology, and medicine .

Properties

IUPAC Name

2-thiophen-2-ylimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S/c1-3-9(14-6-1)8-7-13-5-2-4-11-10(13)12-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCAAAHWCAATEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364131
Record name 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115749-42-3
Record name 2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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